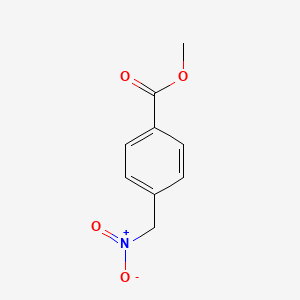

Methyl 4-(nitromethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

methyl 4-(nitromethyl)benzoate |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)8-4-2-7(3-5-8)6-10(12)13/h2-5H,6H2,1H3 |

InChI Key |

CMQVUFLONNTQEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Methyl 4 Nitromethyl Benzoate

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of organic molecules. For methyl 4-(nitromethyl)benzoate, the electronic landscape is primarily dictated by the interplay between the electron-withdrawing nature of the para-substituted nitromethyl and methyl ester groups and the aromatic benzene (B151609) ring.

The methyl benzoate (B1203000) portion of the molecule has been subject to various computational analyses. Studies employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods, such as B3LYP with a 6-311+G(d,p) basis set, have been used to calculate its equilibrium geometry, harmonic vibrational frequencies, and electronic properties. nih.gov These calculations reveal the influence of the methyl ester group on the electron distribution of the benzene ring.

The nitromethyl group (-CH2NO2) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms in the nitro functionality. This electronic effect is transmitted through the methylene (B1212753) spacer to the benzene ring. Computational studies on nitroaromatic compounds consistently show that the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which has implications for the molecule's reactivity, particularly its susceptibility to nucleophilic attack. mdpi.com

In this compound, the combined electron-withdrawing effects of the nitromethyl and methyl ester groups are expected to significantly influence the electron density distribution across the aromatic ring. This would lead to a polarized structure where the regions ortho and meta to the substituents are electron-deficient. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, could provide a quantitative measure of the charge distribution and delocalization interactions within the molecule. For instance, in related systems, NBO analysis has been used to understand the nature of bonding and intramolecular charge transfer. iau.ir

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Dipole Moment | Significant, due to the presence of two polar electron-withdrawing groups. | Studies on methyl benzoate and nitroaromatics. nih.govmdpi.com |

| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for reactivity. | The presence of strong electron-withdrawing groups tends to lower the LUMO energy. mdpi.com |

| Electron Density on Aromatic Ring | Reduced, particularly at the ortho and meta positions relative to the ester group. | Combined inductive and resonance effects of the ester and nitromethyl groups. |

| Bonding | Covalent, with significant polarization in the C-N, N-O, C=O, and C-O bonds. | General principles of chemical bonding and NBO analysis of similar compounds. iau.ir |

Conformational Analysis and Energetics of the Nitromethyl Moiety

The key rotational barriers in this molecule are associated with the C(aryl)-C(H2) bond of the nitromethyl group and the C(aryl)-C(O)O bond of the methyl ester group.

For the nitromethyl group attached to a benzene ring, computational studies on similar structures, like nitromethylbenzene, can provide insights. The rotation around the C-N bond and the C-C bond connecting the nitromethyl group to the ring will determine the orientation of the nitro group relative to the plane of the benzene ring. The most stable conformation is likely to be one that minimizes steric hindrance between the nitro group and the ortho hydrogens of the benzene ring.

The conformational preference of the methyl ester group in methyl benzoate has been studied computationally. nih.gov The planar conformation, where the carbonyl group is coplanar with the benzene ring, is generally the most stable due to favorable resonance interactions. However, a rotational barrier exists, and non-planar conformations are accessible.

In this compound, the interplay of these two flexible groups will define the molecule's conformational landscape. The most stable conformer would likely adopt a geometry where the steric repulsions between the nitromethyl group and the methyl ester group are minimized, while maximizing stabilizing electronic interactions.

Table 2: Predicted Conformational Preferences in this compound

| Dihedral Angle | Predicted Stable Conformation(s) | Rationale |

| C(aryl)-C(H2)-N-O | Staggered conformations to minimize steric clash within the nitromethyl group. | General principles of conformational analysis. orgosolver.com |

| C(ortho)-C(ipso)-C(H2)-N | The nitromethyl group may be twisted out of the plane of the benzene ring. | To minimize steric interactions with the ortho hydrogens. |

| C(ortho)-C(ipso)-C(O)-O | Planar or near-planar orientation of the ester group relative to the benzene ring. | To maximize resonance stabilization. nih.gov |

Reactivity Prediction through Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the reactivity of molecules by mapping their electronic properties, such as electrostatic potential surfaces and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Conversely, the electron-deficient nature of the aromatic ring would make it more susceptible to nucleophilic aromatic substitution, although the leaving groups on the ring are typically poor. The most likely sites for nucleophilic attack on the ring would be the carbon atoms bearing the substituents.

The nitromethyl group itself presents reactive sites. The acidic nature of the α-protons on the methylene group is a well-known feature of nitroalkanes, making them susceptible to deprotonation by a base to form a nitronate anion. nih.gov This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

DFT calculations on related nitroaromatic compounds have been used to predict their reactivity. For instance, the electrophilicity and nucleophilicity indices derived from DFT can quantify the propensity of different sites in the molecule to react with electrophiles or nucleophiles. researchgate.net

Table 3: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Highly deactivated. | Strong electron-withdrawing nature of both substituents. |

| Nucleophilic Aromatic Substitution | Activated, but requires a good leaving group. | Electron-deficient aromatic ring. |

| Reaction at Nitromethyl Group | Acidic α-protons susceptible to deprotonation. | Stabilization of the resulting nitronate anion by the nitro group and the aromatic ring. nih.gov |

| Reaction at Ester Group | Susceptible to hydrolysis under basic or acidic conditions. | Standard reactivity of an ester functional group. |

Quantitative Structure-Reactivity Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of compounds with their properties or biological activities. mdpi.comnih.gov For aromatic nitro compounds, QSPR/QSAR models have been developed to predict various properties, including toxicity and reactivity. mdpi.comnih.govacs.org

Although no specific QSPR studies on this compound are available, the principles from studies on other nitroaromatics can be applied. These studies often utilize a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity and shape of the molecule.

Quantum chemical descriptors: These are derived from computational chemistry calculations and include parameters like HOMO and LUMO energies, Mulliken charges, and dipole moments. nih.gov

Hydrophobicity descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a common descriptor that relates to a compound's solubility and transport properties.

For nitroaromatic compounds, descriptors related to the electronic properties of the nitro group, such as the energy of the LUMO (E_LUMO) and the charges on the nitro group atoms (Q_NO2), have been found to be particularly important in predicting their reduction potential and mutagenicity. mdpi.com

A hypothetical QSPR model for a series of compounds including this compound would likely find that descriptors related to the electron-withdrawing strength of the substituents, molecular size, and hydrophobicity are significant in predicting its physicochemical properties and reactivity.

Table 4: Potentially Relevant Descriptors for QSPR Studies of this compound

| Descriptor Type | Example Descriptor | Predicted Influence on Properties |

| Electronic | LUMO Energy (E_LUMO) | Lower E_LUMO would correlate with higher reactivity towards nucleophiles and higher reduction potential. mdpi.com |

| Electronic | Mulliken Charges on Nitro Group | Would be indicative of the electrophilic character of the nitro group. nih.gov |

| Steric | Molecular Volume/Surface Area | Would influence interactions with other molecules and biological macromolecules. |

| Hydrophobicity | LogP | Would affect solubility in different media and transport across biological membranes. |

Synthetic Methodologies and Preparative Approaches for Methyl 4 Nitromethyl Benzoate

Strategies for the Introduction of the Nitromethyl Group onto Benzoate (B1203000) Scaffolds

The introduction of the nitromethyl (-CH2NO2) group onto a benzoate scaffold is a critical step in the synthesis of Methyl 4-(nitromethyl)benzoate. The most common and effective strategies involve the nucleophilic substitution of a halide in a precursor molecule, typically Methyl 4-(halomethyl)benzoate. Two classical named reactions, the Victor-Meyer reaction and the Kornblum reaction, are central to this transformation. wiley-vch.de

The Victor-Meyer reaction utilizes silver nitrite (B80452) (AgNO2) to displace a halide, such as bromide or iodide, from the benzylic position of the benzoate. wiley-vch.de This reaction is often favored for its relatively mild conditions and the tendency of silver ions to coordinate with the leaving halide, facilitating the substitution.

In contrast, the Kornblum reaction employs an alkali metal nitrite, most commonly sodium nitrite (NaNO2), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wiley-vch.de The choice of solvent is crucial as it helps to dissolve the nitrite salt and accelerate the reaction. wiley-vch.de While both methods can yield the desired nitroalkane, they are often accompanied by the formation of the isomeric alkyl nitrite ester as a byproduct, which arises from the ambident nature of the nitrite anion. wiley-vch.de

Recent advancements have explored more environmentally friendly approaches, such as conducting the reaction of alkyl halides with silver nitrite in an aqueous medium. This method has shown promise in providing satisfactory to good yields of primary nitroalkanes while minimizing the formation of alkyl nitrite byproducts and being compatible with various functional groups, including esters. organic-chemistry.org

The table below summarizes the key reagents and typical solvents used in these methodologies.

| Reaction Name | Nitrating Agent | Typical Solvents | Key Features |

| Victor-Meyer Reaction | Silver Nitrite (AgNO2) | Diethyl ether, Acetonitrile | Often provides good yields with minimized nitrite ester formation. wiley-vch.de |

| Kornblum Reaction | Sodium Nitrite (NaNO2) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Utilizes more economical reagents; solvent choice is critical for success. wiley-vch.de |

| Aqueous Medium Synthesis | Silver Nitrite (AgNO2) | Water | An environmentally benign approach with good yields for primary halides. organic-chemistry.org |

Exploration of Esterification Routes to Benzoate Esters

The formation of the methyl ester group in this compound can be achieved through the direct esterification of 4-(nitromethyl)benzoic acid. The most widely used method for this transformation is the Fischer-Speier esterification , commonly referred to as Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. bond.edu.autcu.edu

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used. tcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Subsequent dehydration leads to the formation of the methyl ester.

Alternative methods for esterification exist, though they are less commonly employed for this specific transformation. These can include the use of alkylating agents to convert the carboxylate salt of 4-(nitromethyl)benzoic acid to its methyl ester. However, for large-scale and cost-effective synthesis, the Fischer esterification remains the preferred route.

Multi-step Reaction Sequences for Functional Group Interconversion

The synthesis of this compound is inherently a multi-step process, requiring a series of functional group interconversions. A common synthetic pathway begins with a more readily available starting material, such as p-toluic acid or its derivatives.

A representative multi-step synthesis can be outlined as follows:

Halogenation of the Methyl Group: The synthesis often commences with the radical halogenation of a methyl group at the para position of a benzoic acid derivative. For instance, the bromination of methyl p-toluate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide yields methyl 4-(bromomethyl)benzoate (B8499459).

Introduction of the Nitro Group: The resulting methyl 4-(halomethyl)benzoate then undergoes a nucleophilic substitution reaction, as described in section 3.1, to introduce the nitro group. This step converts the halomethyl group into the desired nitromethyl group, forming this compound.

Chromatographic and Crystallization Techniques for Purification

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts such as the isomeric nitrite ester, and other impurities. The primary methods employed for purification are crystallization and column chromatography.

Crystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For compounds similar in structure to this compound, alcohols such as methanol or ethanol (B145695), often mixed with water, are common recrystallization solvents. mnstate.eduyoutube.com The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase, such as silica gel or alumina. A suitable solvent system (eluent) is chosen to move the compounds down the column at different rates. This method is particularly useful for separating the desired nitroalkane from the isomeric nitrite ester, which often has a different polarity.

The following table provides a general overview of purification techniques applicable to this compound.

| Purification Technique | Description | Common Solvents/Stationary Phases |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Methanol, Ethanol, Ethanol/Water mixtures. mnstate.eduyoutube.com |

| Column Chromatography | Separation of a mixture based on differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel or Alumina. Eluent: Mixtures of hexanes and ethyl acetate of varying polarity. |

Reactivity and Reaction Mechanisms of Methyl 4 Nitromethyl Benzoate

Acid-Base Chemistry and Deprotonation Reactions of the Nitromethyl Group

The hydrogen atoms of the nitromethyl group in methyl 4-(nitromethyl)benzoate are acidic due to the strong electron-withdrawing nature of the adjacent nitro group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized nitronate anion. The stability of this anion is a key factor in the subsequent reactions of the molecule.

Studies on related arylnitromethanes, such as (m-nitrophenyl)nitromethane and (p-nitrophenyl)nitromethane, provide insight into the acid-base properties of these compounds. In methanol (B129727), the pKa values for (m-nitrophenyl)nitromethane and (p-nitrophenyl)nitromethane have been determined to be 10.9 and 10.5, respectively, relative to benzoic acid (pKa = 9.4). acs.orgfigshare.com The deprotonation of these compounds by benzoate (B1203000) ions has been studied, and the second-order rate constants and equilibrium constants have been determined. acs.orgfigshare.com The rate of deprotonation is influenced by the solvent, with reactions being significantly slower in methanol compared to acetonitrile. acs.orgfigshare.com This solvent effect is attributed to an imbalanced transition state and stronger hydrogen bonding between the carbon acid and the benzoate ion in acetonitrile. acs.orgfigshare.com

The pKa values for related arylnitromethanes in methanol are presented in the table below:

| Compound | pKa in Methanol (relative to benzoic acid) |

| (m-nitrophenyl)nitromethane | 10.9 |

| (p-nitrophenyl)nitromethane | 10.5 |

| (3,5-dinitrophenyl)nitromethane | 9.86 |

Table 1. pKa values of arylnitromethanes in methanol. acs.orgfigshare.com

Nucleophilic Addition Reactions Involving the Nitromethyl Anion

The nitronate anion, generated from the deprotonation of this compound, is a potent nucleophile. It can participate in a variety of nucleophilic addition reactions, most notably the Henry reaction (or nitro-aldol reaction). In this reaction, the nitronate anion adds to an aldehyde or ketone to form a β-nitro alcohol.

While direct examples involving this compound are not extensively detailed in the provided search results, the reactivity of similar nitroalkanes is well-established. acs.orgacs.org The synthetic utility of nitroalkanes in C-C bond formation is widely recognized. acs.orgacs.org For instance, the nitro-Mannich reaction, a related transformation, involves the addition of the nitronate anion to an imine. This reaction and its subsequent cyclization are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. acs.orgacs.orgnih.govresearchgate.net

A key aspect of these reactions is the ability to control stereochemistry. Asymmetric versions of the Henry and aza-Henry reactions have been developed using chiral organocatalysts, leading to the synthesis of enantiomerically enriched products. nih.govresearchgate.net For example, the use of a bifunctional neutral organocatalyst derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst) has been shown to be effective in promoting the asymmetric nitro-Mannich reaction of α-amido sulfones derived from 2-formyl benzoates, followed by in situ cyclization to afford 3-substituted isoindolinones with high enantioselectivity. nih.govresearchgate.net

Annulation and Cyclization Pathways Utilizing Nitromethyl Benzoate Scaffolds

This compound and its derivatives are valuable building blocks in annulation and cyclization reactions for the construction of polycyclic and heterocyclic systems. The nitro group plays a crucial role in these transformations, often acting as a directing group and stabilizing intermediates.

One notable application is in the synthesis of isoquinolone and piperidone-centered polycyclic alkaloids through a nitro-Mannich/lactamization/nitrous acid elimination cascade process. acs.orgacs.org In this strategy, the reaction of a cyclic imine with a (o-nitromethyl)arylformate, a related scaffold, leads to the formation of complex alkaloid skeletons. acs.orgacs.org The reaction conditions can be tuned to favor either the cyclized product or the product of subsequent elimination of nitrous acid. acs.orgacs.org

The following table summarizes the reaction of 3,4-dihydroisoquinoline (B110456) with (o-nitromethyl)benzoate under different conditions:

| Solvent | Additive | Temperature (°C) | Cyclized Product Yield (%) | Eliminated Product Yield (%) | Total Yield (%) |

| Methanol | NH₄OAc | 80 | 27 | 40 | 67 |

| Acetonitrile | NH₄OAc | 80 | - | - | 90 |

Table 2. Synthesis of isoquinolone scaffolds via nitro-Mannich/lactamization. acs.orgacs.org

Furthermore, annulation reactions of 2-(nitromethyl)benzoates with enones have been shown to produce 4-nitro-1-naphthols in good yields, providing a rapid method for constructing the carbocyclic framework of stealthin natural products. researchgate.net

Reactions of the Ester Functionality (e.g., Transesterification)

The methyl ester group of this compound can undergo typical ester reactions, such as transesterification. This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edumasterorganicchemistry.com

For example, reacting a methyl ester with an excess of ethanol (B145695) in the presence of an acid catalyst like sulfuric acid will produce the corresponding ethyl ester and methanol. ucla.edumasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the reactant alcohol drives the equilibrium towards the desired product. ucla.edumasterorganicchemistry.com Alternatively, transesterification can be achieved under basic conditions using an alkoxide, such as sodium ethoxide. ucla.edumasterorganicchemistry.com

The general scheme for transesterification is as follows:

Acid-catalyzed: RCOOR' + R''OH ⇌ RCOOR'' + R'OH (requires acid catalyst) ucla.edumasterorganicchemistry.com

Base-catalyzed: RCOOR' + R''O⁻ ⇌ RCOOR'' + R'O⁻ ucla.edumasterorganicchemistry.com

Investigation of Reductive Transformations of the Nitro Group

The nitro group of this compound can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and other functional molecules. cymitquimica.com This reduction opens up a wide range of further chemical modifications.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and scalable method. Other reagents like sodium dithionite (B78146) can be used under milder conditions. The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups.

The reduction of the nitro group is a crucial step in the synthesis of various compounds. For example, the reduction of nitro groups to amino groups is a key step in the synthesis of intermediates for pharmaceuticals like candesartan. Additionally, the selective reduction of the nitro group in 3-(nitromethyl)isoindolin-1-ones, synthesized via a cascade aza-Henry/lactamization reaction, leads to novel isoindolinonic platforms. nih.govresearchgate.net

Applications in Organic Synthesis and Chemical Transformations

Methyl 4-(nitromethyl)benzoate as a Key Synthetic Intermediate

This compound is poised to be a versatile intermediate in organic synthesis due to the presence of two key functional groups: the nitromethyl group and the methyl ester. The acidic nature of the protons on the carbon adjacent to the nitro group allows for deprotonation to form a stable nitronate anion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

One of the most significant potential applications is in the Henry (nitroaldol) reaction . In this reaction, the nitronate derived from this compound would react with aldehydes or ketones to form β-nitro alcohols. These products are valuable synthetic precursors that can be further transformed into β-amino alcohols, α-nitro ketones, or nitroalkenes.

Additionally, the nitro group itself can be a precursor to other functional groups. Most notably, it can be reduced to a primary amine. youtube.commasterorganicchemistry.com This transformation opens the door to a wide array of subsequent reactions, including amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocycles. The reduction of aromatic nitro groups is a well-established and reliable transformation in organic synthesis. masterorganicchemistry.com

The methyl ester functionality also offers a handle for various transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. Alternatively, the ester can be reduced to a primary alcohol.

The following table illustrates some of the potential transformations of this compound, highlighting its role as a versatile synthetic intermediate.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | 1. Base (e.g., Et3N) 2. Aldehyde (R-CHO) | Methyl 4-(1-hydroxy-2-nitroethyl)benzoate | Henry Reaction |

| This compound | H2, Pd/C or Sn, HCl | Methyl 4-(aminomethyl)benzoate | Nitro Group Reduction |

| This compound | 1. LiOH, H2O 2. H3O+ | 4-(Nitromethyl)benzoic acid | Ester Hydrolysis |

| This compound | LiAlH4 | (4-(Nitromethyl)phenyl)methanol | Ester Reduction |

Role in the Construction of Complex Polycyclic Aromatic Architectures

For instance, the nitromethyl group could be converted into other functionalities that are known to participate in ring-forming reactions. One hypothetical approach could involve the conversion of the nitromethyl group to a vinyl group through a Henry reaction followed by dehydration. The resulting styrene (B11656) derivative could then undergo Diels-Alder reactions or other pericyclic reactions to build up polycyclic systems.

Another potential strategy could involve the reduction of the nitro group to an amine, followed by conversion to a diazonium salt. Intramolecular or intermolecular reactions of this diazonium salt with other aromatic rings could lead to the formation of fused aromatic systems.

The following table outlines a hypothetical reaction sequence for the potential application of this compound in the synthesis of a polycyclic system.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | 1. Base 2. Acrolein | Methyl 4-(1-hydroxy-2-nitrobut-3-en-1-yl)benzoate | Henry Reaction |

| 2 | Product from Step 1 | Acetic anhydride | Methyl 4-(2-nitrobuta-1,3-dien-1-yl)benzoate | Dehydration |

| 3 | Product from Step 2 | Dienophile (e.g., Maleic anhydride) | Dihydro-naphthalene derivative | Diels-Alder Reaction |

| 4 | Product from Step 3 | Oxidizing agent (e.g., DDQ) | Naphthalene derivative | Aromatization |

Derivatization Strategies for Accessing Diverse Chemical Libraries

The structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries for applications such as drug discovery. The presence of multiple reactive sites allows for the systematic introduction of a wide variety of substituents.

Key derivatization strategies would likely focus on the following transformations:

Modification of the Nitro Group : As previously mentioned, the reduction of the nitro group to an amine provides a key branching point. youtube.com The resulting primary amine can be acylated with a library of carboxylic acids to produce a diverse set of amides. It can also be reductively aminated with various aldehydes and ketones or used in the synthesis of ureas, thioureas, and sulfonamides.

Modification of the Ester Group : The methyl ester can be converted into a library of amides by reacting it with a diverse set of primary and secondary amines. Alternatively, it can be transformed into a variety of other esters by transesterification with different alcohols.

Reactions at the Benzylic Methylene (B1212753) Group : The acidic protons of the nitromethyl group allow for alkylation reactions with various electrophiles, introducing diversity at this position. organic-chemistry.org

The table below provides examples of how this compound could be derivatized to create a library of compounds.

| Reaction Site | Reaction Type | Reagents | Product Class |

| Nitro Group | Reduction then Acylation | 1. Fe, HCl 2. R-COCl | N-((4-(methoxycarbonyl)phenyl)methyl)amides |

| Ester Group | Amidation | R1R2NH, heat | 4-(Nitromethyl)benzamides |

| Benzylic Methylene | Alkylation | 1. Base 2. R-Br | Methyl 4-(1-nitroalkyl)benzoates |

Application in Novel Catalyst Development and Reaction Methodologies

The potential for this compound to be used in the development of new catalysts and reaction methodologies is an area ripe for exploration. The compound could serve as a precursor to novel ligands for transition metal catalysis.

For example, reduction of the nitro group to an amine, followed by reaction with appropriate phosphorus or nitrogen-containing electrophiles, could lead to the synthesis of new phosphine (B1218219) or amine-containing ligands. The presence of the benzoate (B1203000) moiety could influence the electronic properties and solubility of the resulting metal complexes.

Furthermore, the unique reactivity of the nitromethyl group could be exploited in the development of new synthetic methods. For example, reactions that proceed via the nitronate intermediate could be explored under various catalytic conditions (e.g., asymmetric catalysis) to achieve high levels of stereocontrol in the synthesis of chiral molecules.

The following table illustrates a potential pathway for the synthesis of a novel ligand from this compound.

| Step | Starting Material | Reagent(s) | Product | Application |

| 1 | This compound | H2, Pd/C | Methyl 4-(aminomethyl)benzoate | Ligand Precursor |

| 2 | Product from Step 1 | 2 equivalents of Ph2PCl | Methyl 4-((bis(diphenylphosphino)amino)methyl)benzoate | Phosphine Ligand |

| 3 | Product from Step 2 | Metal precursor (e.g., Pd(OAc)2) | Palladium-ligand complex | Homogeneous Catalyst |

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 4-(nitromethyl)benzoate, both ¹H NMR and ¹³C NMR spectroscopy are critical for confirming its structure.

In ¹H NMR spectroscopy, the chemical shifts, integration of peak areas, and spin-spin coupling patterns of the protons provide a complete picture of the proton framework. The protons of the methyl group of the ester would be expected to appear as a singlet, typically in the range of 3.8-4.0 ppm. The benzylic protons of the nitromethyl group would also likely appear as a singlet, shifted further downfield due to the electron-withdrawing effect of the nitro group, possibly in the range of 5.4-5.6 ppm. The aromatic protons on the benzene (B151609) ring would exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene ring. The two protons ortho to the ester group would appear as a doublet, and the two protons ortho to the nitromethyl group would appear as another doublet, with chemical shifts influenced by the electronic effects of both substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would be observed at a characteristic downfield chemical shift, typically in the range of 165-175 ppm. The methyl carbon of the ester would appear at a much higher field, around 50-55 ppm. The carbon of the nitromethyl group would also have a characteristic chemical shift. The aromatic carbons would appear in the typical aromatic region (120-150 ppm), with the chemical shifts of the individual carbons influenced by the attached functional groups.

A summary of expected NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester Methyl Protons | ~3.9 (s, 3H) | ~52 |

| Nitromethyl Protons | ~5.5 (s, 2H) | ~79 |

| Aromatic Protons (ortho to CO₂Me) | ~8.1 (d, 2H) | ~131 |

| Aromatic Protons (ortho to CH₂NO₂) | ~7.5 (d, 2H) | ~129 |

| Aromatic Carbon (ipso to CO₂Me) | - | ~135 |

| Aromatic Carbon (ipso to CH₂NO₂) | - | ~148 |

| Carbonyl Carbon | - | ~166 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. For this compound, these techniques are crucial for confirming the presence of the ester and nitro groups.

In the IR spectrum, the most prominent absorption band would be the C=O stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be observable, usually in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1540-1560 cm⁻¹ and a symmetric stretch in the 1345-1385 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, the symmetric stretching vibration of the nitro group often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1720-1740 |

| C-O asymmetric stretch | 1250-1300 | |

| C-O symmetric stretch | 1000-1100 | |

| Nitro | Asymmetric N-O stretch | 1540-1560 |

| Symmetric N-O stretch | 1345-1385 | |

| Aromatic | C-H stretch | >3000 |

| C=C stretch | 1400-1600 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, MS can unequivocally confirm its molecular formula and provide evidence for its structural features.

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which would confirm the molecular weight of 195.05 g/mol for the chemical formula C₉H₉NO₄.

With a harder ionization technique like Electron Ionization (EI), the mass spectrum would exhibit a more complex fragmentation pattern. The molecular ion peak might be observed, but significant fragmentation is expected. Common fragmentation pathways could include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 164, or the loss of the entire ester group (-CO₂CH₃) to give a fragment at m/z 136. Another likely fragmentation is the loss of the nitro group (-NO₂) to give a fragment at m/z 149. The base peak in the spectrum would depend on the relative stability of the resulting fragment ions.

| Fragment Ion | m/z | Possible Structure |

| [M]⁺ | 195 | Molecular Ion |

| [M - OCH₃]⁺ | 164 | 4-(nitromethyl)benzoyl cation |

| [M - NO₂]⁺ | 149 | 4-(methoxycarbonyl)benzyl cation |

| [M - CO₂CH₃]⁺ | 136 | 4-(nitromethyl)phenyl cation |

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for separating it from any potential isomers or impurities.

HPLC, particularly reverse-phase HPLC, would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would likely provide good separation. The compound would be detected using a UV detector, as the aromatic ring and the nitro group are strong chromophores. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis of purity.

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for purity assessment, especially for volatile and thermally stable compounds. A capillary column with a suitable stationary phase would be used for separation. GC-MS is particularly valuable as it provides both the retention time for identification and the mass spectrum of the compound for confirmation.

These chromatographic methods are also crucial for distinguishing this compound from its isomers, such as Methyl 2-(nitromethyl)benzoate and Methyl 3-(nitromethyl)benzoate, as they would likely have different retention times under the same chromatographic conditions.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Application |

| HPLC | C18 | Acetonitrile/Water | UV | Purity analysis, Isomer separation |

| GC | DB-5 (or similar) | Helium | FID, MS | Purity analysis, Isomer separation, Identification |

Future Perspectives and Research Directions for Methyl 4 Nitromethyl Benzoate

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For Methyl 4-(nitromethyl)benzoate, the development of asymmetric synthetic routes to introduce chirality is a key area for future exploration. The benzylic position of the nitromethyl group offers a prime target for stereoselective functionalization.

Future research will likely focus on the development of chiral catalysts for the enantioselective synthesis of derivatives of this compound. This could involve the asymmetric arylation of nitromethane (B149229) with a suitable 4-halobenzoate ester, a reaction that has seen progress with palladium catalysis. The design of novel chiral ligands will be crucial to achieving high enantioselectivity in such cross-coupling reactions.

Another promising approach is the enantioselective C-H functionalization of methyl 4-toluate. While challenging, direct asymmetric nitration at the benzylic position would provide a highly atom-economical route to the chiral product. This would necessitate the development of innovative catalyst systems, potentially involving transition metals paired with chiral ligands capable of activating the C-H bond and controlling the stereochemical outcome.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Key Research Focus |

| Asymmetric Cross-Coupling | Palladium-catalyzed reaction of a 4-halobenzoate ester with a nitromethane pronucleophile. | Design of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to induce high enantioselectivity. |

| Enantioselective C-H Nitration | Direct nitration of the benzylic position of methyl 4-toluate using a chiral catalyst. | Development of novel transition-metal catalysts and chiral directing groups. |

| Catalytic Asymmetric Henry Reaction | Reaction of 4-carbomethoxybenzaldehyde with nitromethane using a chiral catalyst. | Optimization of chiral metal complexes or organocatalysts to control the stereochemistry of the newly formed stereocenter. |

Exploration of Organocatalytic and Metal-Catalyzed Transformations

The nitromethyl and benzoate (B1203000) functionalities in this compound provide multiple reaction sites for further chemical modifications. Both organocatalysis and metal catalysis are poised to play a significant role in exploring the synthetic utility of this compound.

Organocatalytic Transformations: The acidic proton of the nitromethyl group can be activated by chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloids, to participate in a variety of asymmetric reactions. acs.org Future research could explore Michael additions of this compound to various electrophiles, leading to the formation of complex molecules with multiple stereocenters. Furthermore, organocatalytic reductions of the nitro group to an amine, followed by subsequent functionalization, could provide access to a diverse range of chiral amino acid derivatives.

Metal-Catalyzed Transformations: The nitro group itself is a versatile functional group that can undergo a range of metal-catalyzed transformations. Palladium-catalyzed reductions of the nitro group to an amine are well-established and could be applied to this compound. nih.govnih.gov More advanced research could focus on selective reductions to hydroxylamines or azoxy compounds. Additionally, the aromatic ring is susceptible to metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to tailor the electronic and steric properties of the molecule. The development of catalysts that can selectively activate specific C-H bonds on the aromatic ring would be a particularly exciting avenue of research.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the reactivity and selectivity of chemical reactions. researchgate.netnih.gov For this compound, computational studies can provide invaluable insights to guide future experimental work.

DFT calculations can be employed to model the transition states of potential reactions, allowing for the rational design of catalysts that can lower the activation energy and enhance the selectivity of desired transformations. For instance, computational screening of different chiral ligands for the asymmetric synthesis of this compound derivatives could significantly accelerate the discovery of highly efficient catalytic systems.

Furthermore, computational studies can elucidate the electronic properties of the molecule, such as the bond dissociation energy of the C-NO2 bond and the charge distribution on the aromatic ring. researchgate.net This information is crucial for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Understanding the molecule's frontier molecular orbitals (HOMO and LUMO) can also help in predicting its behavior in pericyclic reactions and its potential as an electronic material.

Table 2: Applications of Computational Chemistry

| Area of Study | Computational Method | Potential Insights |

| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of transition state geometries and activation energies for catalytic and non-catalytic reactions. |

| Catalyst Design | Molecular Mechanics (MM) and DFT | Screening of chiral ligands and prediction of enantioselectivity in asymmetric synthesis. |

| Reactivity Prediction | DFT and ab initio methods | Calculation of bond dissociation energies, atomic charges, and frontier molecular orbital energies to predict reaction selectivity. |

| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis, IR, and NMR spectra to aid in product characterization. |

Integration into Supramolecular Assembly Research

The presence of both hydrogen bond accepting (nitro and ester groups) and potentially hydrogen bond donating (activated C-H of the nitromethyl group) sites makes this compound an interesting building block for supramolecular chemistry and crystal engineering. rsc.org The study of its self-assembly and co-crystallization with other molecules could lead to the development of new materials with tailored properties.

By co-crystallizing this compound with other molecules capable of forming strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, it may be possible to construct novel supramolecular architectures. These could include one-dimensional tapes, two-dimensional sheets, or even three-dimensional porous frameworks. Such materials could find applications in areas such as gas storage, separation, and sensing. The ability of the nitro group to participate in charge-transfer interactions also opens up possibilities for the design of new organic electronic materials.

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 4-(bromomethyl)benzoate | HNO₃/H₂SO₄ | 0–5°C | ~65–75 |

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

Contradictions often arise from solvent effects, polymorphism, or dynamic processes. To resolve:

X-ray Crystallography : Determine the crystal structure using programs like SHELXL for refinement . This provides unambiguous bond lengths and angles.

Variable-Temperature NMR : Identify conformational changes by acquiring spectra at different temperatures (e.g., 25°C to −40°C).

DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA) to validate electronic environments .

Basic: What are the essential characterization techniques for this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- Infrared (IR) Spectroscopy : Identify nitro (∼1520 cm⁻¹) and ester (∼1720 cm⁻¹) stretches.

- Single-Crystal XRD : Resolve stereoelectronic effects using SHELX .

Advanced: How does the nitromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group is strongly electron-withdrawing, which:

- Activates the Benzylic Position : Enhances susceptibility to nucleophilic substitution (e.g., SN2 with amines or thiols).

- Directs Electrophilic Substitution : Meta/para selectivity can be studied via competitive reactions with bromine or iodonium salts.

- Mechanistic Probes :

Q. Table 2: Reactivity Comparison of Substituents

| Substituent | Hammett σₚ Value | Reactivity in SN2 | Reference |

|---|---|---|---|

| –NO₂ | +0.78 | High | |

| –Br | +0.26 | Moderate |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood.

- Waste Disposal : Collect nitro-containing waste in designated containers for incineration.

- First Aid : For skin contact, wash with soap/water (15+ minutes); for inhalation, move to fresh air .

Advanced: How can crystallographic data resolve discrepancies in molecular conformation?

Methodological Answer:

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data.

- Refinement : SHELXL-2018 refines positional/thermal parameters and validates geometry .

- Validation Tools : Check for disorder using PLATON; analyze Hirshfeld surfaces for intermolecular interactions .

Example from : Methyl 4-(1,1,3,3-tetramethylindan-5-ylethynyl)benzoate’s structure was resolved via XRD, showing planar ester groups and dihedral angles of 5.2° .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Protection/Deprotection : Use tert-butyl groups to shield reactive sites during nitration .

- Catalysis : Employ Pd/C or CuI for coupling reactions (e.g., Sonogashira with alkynes) .

- In Situ Monitoring : Track intermediates via TLC or LC-MS to adjust reaction times .

Basic: How to troubleshoot low yields in the nitromethylation step?

Methodological Answer:

- Temperature Control : Excess heat degrades nitro groups; maintain 0–5°C during HNO₃ addition.

- Purity of Precursor : Ensure halogenated precursors (e.g., bromomethyl derivatives) are anhydrous.

- Alternative Nitrating Agents : Test acetyl nitrate (AcONO₂) for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.